molecular formula C14H13NO2 B6336663 Methyl 2-(4-(pyridin-4-yl)phenyl) acetate CAS No. 1951439-47-6

Methyl 2-(4-(pyridin-4-yl)phenyl) acetate

Cat. No.: B6336663
CAS No.: 1951439-47-6
M. Wt: 227.26 g/mol
InChI Key: ALQAZKITINAZSR-UHFFFAOYSA-N
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Description

Methyl 2-(4-(pyridin-4-yl)phenyl) acetate is an organic compound belonging to the class of esters. It is formed by the condensation of methanol and 2-(4-(pyridin-4-yl)phenyl)acetic acid. The compound has a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol. It is primarily used in scientific research and exhibits promising applications in drug development, specifically in the synthesis of novel pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-(pyridin-4-yl)phenyl) acetate can be synthesized through the esterification of 2-(4-(pyridin-4-yl)phenyl)acetic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(pyridin-4-yl)phenyl) acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be broken down by water (acid or base-catalyzed) to yield methanol and 2-(4-(pyridin-4-yl)phenyl)acetic acid.

    Substitution Reactions: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution Reactions: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products Formed

    Hydrolysis: Methanol and 2-(4-(pyridin-4-yl)phenyl)acetic acid.

    Substitution Reactions: Various substituted derivatives of this compound depending on the reagents used.

Scientific Research Applications

Methyl 2-(4-(pyridin-4-yl)phenyl) acetate is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceutical compounds.

    Biology: In the study of biochemical pathways and interactions involving ester compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(pyridin-4-yl)phenyl) acetate involves its interaction with specific molecular targets and pathways. The ester linkage in the compound can undergo hydrolysis, releasing active intermediates that can interact with biological molecules. The pyridyl and phenyl groups in the compound can participate in various chemical interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Bisacodyl Related Compound E: 2-[(4-Acetoxyphenyl)(pyridin-2-yl)methyl]phenyl acetate.

  • 4-[(RS)-(4-Hydroxyphenyl)-(pyridin-2-yl)methyl]phenyl Acetate .

Uniqueness

Methyl 2-(4-(pyridin-4-yl)phenyl) acetate is unique due to its specific ester linkage and the presence of both pyridyl and phenyl groups.

Properties

IUPAC Name

methyl 2-(4-pyridin-4-ylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)10-11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQAZKITINAZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227497
Record name Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-47-6
Record name Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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